2,12-Dibromocyclododecanone
Overview
Description
2,12-Dibromocyclododecanone is a chemical compound with the linear formula C12H20Br2O . It has a molecular weight of 340.101 .
Synthesis Analysis
The synthesis of 2,12-Dibromocyclododecanone involves the reaction of the olefin with NBS (N-Bromosuccinimide) in an acetonitrile-water mixture at room temperature . The reaction is monitored by TLC analysis until all the olefin is consumed .Molecular Structure Analysis
The molecular structure of 2,12-Dibromocyclododecanone consists of a cyclododecanone ring with two bromine atoms attached at the 2 and 12 positions .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of 2,12-dichlorocyclododecanone, a closely related compound, has been studied, revealing its conformation and the effects of its functional groups on the ring structure. This type of analysis is crucial for understanding the molecular properties and potential applications of similar compounds like 2,12-Dibromocyclododecanone (Aslantaş, Özsar, Balcioǧlu, & Kendi, 2006).
Photochemistry Studies
- Research on the photochemical reactions of cycloalkanones, including cyclododecanone, provides insights into their reactivity under light exposure. Such studies are essential for applications in fields like material science and photochemistry (Matsui, Mori, & Nozaki, 1971).
Synthesis of Labelled Compounds
- The synthesis of labeled derivatives of 2-phenylcyclododecanones, using cyclododecanone as a precursor, highlights its role in producing specialized molecules for research in chemistry and possibly medical imaging (Rao, Wang, Turro, & Doubleday, 1990).
Catalytic Oxidation Research
- Cyclododecanone has been used in studies exploring its oxidation to produce long-chain dicarboxylic acids, which are valuable in polymer synthesis. This research could inform the use of 2,12-Dibromocyclododecanone in similar applications (Gauthard, Horváth, Gallezot, & Besson, 2005).
Molecular Structure Investigations
- Studies on the molecular structure of derivatives of cyclododecanone provide essential information about the conformation and chemical behavior of these compounds, which is relevant for the potential applications of 2,12-Dibromocyclododecanone (Wang, Ming-an, Zhang, Ning, Hou, & Dao-Quan, 2005).
Supramolecular Chemistry
- Research on macrocyclic molecules like cyclodextrins, which have structural similarities to cyclododecanones, opens avenues for their use in drug delivery systems and other biological applications. This area could be explored for 2,12-Dibromocyclododecanone (Guo & Liu, 2014).
Environmental and Biological Implications
- Studies on hexabromocyclododecane, a compound with bromine atoms like 2,12-Dibromocyclododecanone, shed light on its environmental fate, toxicity, and implications for global management, which can inform the handling and application of related compounds (Marvin, Tomy, Armitage, Arnot, McCarty, Covaci, & Palace, 2011).
properties
IUPAC Name |
2,12-dibromocyclododecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Br2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFKWVRFMBEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(C(=O)C(CCCC1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947323 | |
Record name | 2,12-Dibromocyclododecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,12-Dibromocyclododecanone | |
CAS RN |
24459-40-3 | |
Record name | 2,12-Dibromocyclododecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24459-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,12-Dibromocyclododecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024459403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,12-Dibromocyclododecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,12-Dibromocyclododecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,12-dibromocyclododecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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